molecular formula C21H15F2N3O2S B2603048 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide CAS No. 895437-93-1

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2603048
CAS RN: 895437-93-1
M. Wt: 411.43
InChI Key: AJJRMLUAQILCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its NMR data . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule respectively . The IR data gives information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR and IR data . The NMR data provides information about the chemical environment of the atoms in the molecule, while the IR data provides information about the functional groups present .

Scientific Research Applications

  • Antiproliferative Activity in Cancer Research : Alaa M. Alqahtani and A. Bayazeed (2020) synthesized new derivatives of pyridine linked with substituted thiazole hybrids, demonstrating promising anticancer activity against various cancer cell lines, including liver carcinoma and breast cancer. This research highlights the potential of these compounds in cancer treatment (Alaa M. Alqahtani & A. Bayazeed, 2020).

  • Anti-Lung Cancer Activity : A study by A. G. Hammam et al. (2005) explored fluoro-substituted benzo[b]pyran derivatives, showing significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer. This research emphasizes the effectiveness of these compounds in targeting various cancer types (A. G. Hammam et al., 2005).

  • Metabolic Stability in Medicinal Chemistry : Markian M Stec et al. (2011) investigated the metabolic stability of various 6,5-heterocycles as alternatives to the benzothiazole ring in dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), aiming to improve metabolic stability in medicinal compounds (Markian M Stec et al., 2011).

  • Spectroscopic and Quantum Mechanical Studies : Y. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells, showcasing their utility in material science (Y. Mary et al., 2020).

  • Src Kinase Inhibitory and Anticancer Activities : Research by Asal Fallah-Tafti et al. (2011) focused on thiazolyl N-benzyl-substituted acetamide derivatives. They found that these compounds showed inhibitory activities against Src kinase, which is significant in the context of cancer research (Asal Fallah-Tafti et al., 2011).

  • Functional Polymers Development : R. David and J. Kornfield (2008) explored the synthesis of functional polymers using thiol−ene addition, demonstrating the versatility of these compounds in polymer science (R. David & J. Kornfield, 2008).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S/c22-15-9-17(23)20-18(10-15)29-21(25-20)26(12-14-5-4-8-24-11-14)19(27)13-28-16-6-2-1-3-7-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJRMLUAQILCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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